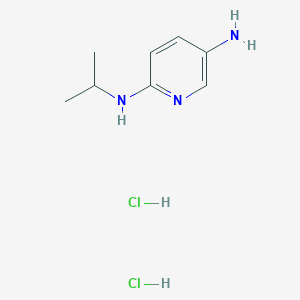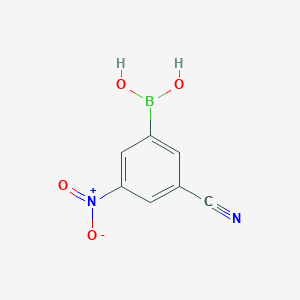
(3-Cyano-5-Nitrophenyl)boronsäure
Übersicht
Beschreibung
“(3-Cyano-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BN2O4 . It has an average mass of 191.937 Da and a monoisotopic mass of 192.034241 Da .
Synthesis Analysis
While specific synthesis methods for “(3-Cyano-5-nitrophenyl)boronic acid” were not found, boronic acids are often synthesized through catalytic protodeboronation of pinacol boronic esters . Another method involves the preparation of organotrifluoroborate salts from organometallic intermediates .Molecular Structure Analysis
The molecular structure of “(3-Cyano-5-nitrophenyl)boronic acid” consists of 7 carbon atoms, 5 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including “(3-Cyano-5-nitrophenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They are also involved in copper-catalyzed arylation, palladium-catalyzed decarboxylative coupling, and oxidative carbocyclization/arylation .Physical And Chemical Properties Analysis
“(3-Cyano-5-nitrophenyl)boronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 402.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 43.9±0.4 cm3, a polar surface area of 110 Å2, and a molar volume of 129.0±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
(3-Cyano-5-Nitrophenyl)boronsäure: ist weit verbreitet in der Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion. Diese Reaktion ist in der organischen Chemie von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Boronsäure fungiert als nukleophiles Reaktionspartner und überträgt ihre organische Gruppe auf einen Metallkatalysator, typischerweise Palladium, das an einen elektrophilen Reaktionspartner gebunden ist . Dieses Verfahren wird aufgrund seiner milden Reaktionsbedingungen, seiner Toleranz gegenüber funktionellen Gruppen und der Stabilität der Organobor-Reagenzien sehr geschätzt.
Sensoranwendungen
Boronsäuren, einschließlich This compound, weisen einzigartige Wechselwirkungen mit Diolen und Lewis-Basen wie Fluorid- oder Cyanidanionen auf. Diese Wechselwirkungen werden in verschiedenen Sensoranwendungen ausgenutzt, die von homogenen Assays bis hin zu heterogenen Detektionssystemen reichen. Die Fähigkeit der Verbindung, an Diole zu binden, macht sie nützlich für den Nachweis von Zuckern und anderen biologischen Molekülen .
Biologische Markierung und Proteinmanipulation
Die Fähigkeit von Boronsäuren zur Wechselwirkung mit Diolen erstreckt sich auch auf die biologische Markierung und die Proteinmanipulation. This compound kann verwendet werden, um Proteine zu modifizieren oder Zellen zu markieren, was die Untersuchung von zellulären Prozessen und Proteinfunktionen unterstützt .
Therapeutische Entwicklung
Boronsäuren spielen eine wichtige Rolle bei der Entwicklung von Therapeutika. Ihre Bindungseigenschaften ermöglichen die Herstellung von Molekülen, die spezifisch mit biologischen Zielmolekülen interagieren. This compound könnte bei der Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt werden .
Trennungstechnologien
In der analytischen Chemie werden Boronsäuren aufgrund ihrer Fähigkeit zur Trennung komplexer Gemische eingesetzt. This compound kann in der Chromatographie und Elektrophorese verwendet werden, um spezifische Moleküle, wie z. B. glykierte Proteine, aus einer Probe zu isolieren .
Materialwissenschaft
Boronsäuren sind Bausteine in der Materialwissenschaft. Sie werden zum Aufbau von Mikropartikeln und Polymeren mit spezifischen Eigenschaften verwendet. Zum Beispiel könnte This compound in Polymere eingearbeitet werden, die für die kontrollierte Freisetzung von Insulin oder anderen Medikamenten konzipiert sind .
Synthese biologisch aktiver Moleküle
Diese Verbindung wird als Reaktant bei der Synthese biologisch aktiver Moleküle verwendet. Sie findet Anwendung bei der Herstellung von Inhibitoren der Angiogenese und von Biaryl-Olefinen mit antiproliferativen Aktivitäten, die in der Krebsforschung wichtig sind .
Katalyse
This compound: dient als Katalysator in verschiedenen organischen Reaktionen, wie z. B. der Ene-Carbocyclisierung von acetylenischen Dicarbonylverbindungen. Dies zeigt ihre Vielseitigkeit bei der Erleichterung verschiedener Arten von chemischen Transformationen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(3-Cyano-5-nitrophenyl)boronic acid”, continue to be a subject of research due to their utility in various chemical reactions . Future research may focus on developing new synthesis methods, exploring additional chemical reactions, and investigating potential applications in areas such as drug development and materials science .
Eigenschaften
IUPAC Name |
(3-cyano-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BN2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEXUUUNGPZTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657399 | |
| Record name | (3-Cyano-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-33-3 | |
| Record name | (3-Cyano-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



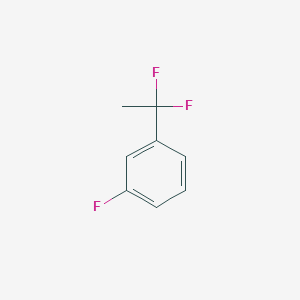
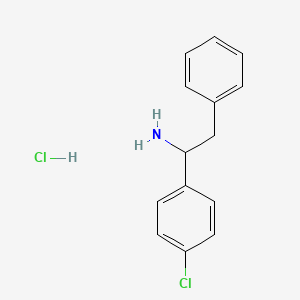

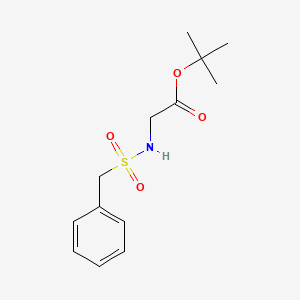
![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)
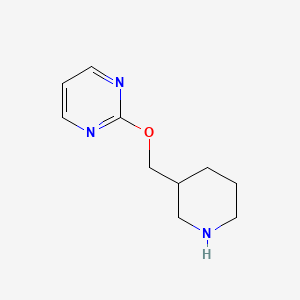
![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)
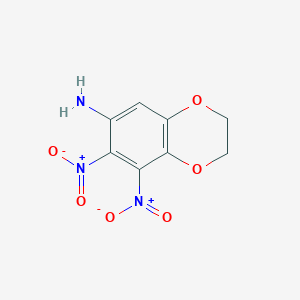
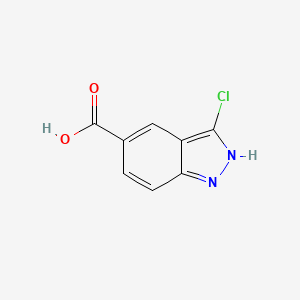



![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid hydrochloride](/img/structure/B1453463.png)
